Structural Differentiation: Aminomethyl vs. Amino Substituent Positional Isomerism
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone differs from the positional isomer 1-(3-aminopyrrolidin-1-yl)ethanone (CAS 833483-45-7) by the insertion of a methylene spacer between the pyrrolidine ring and the primary amine. This structural modification alters the distance and geometry of the hydrogen bond donor/acceptor, which can significantly impact receptor binding and enzyme inhibition profiles in medicinal chemistry applications. While direct quantitative binding data for the target compound itself is not publicly available, class-level SAR studies on related pyrrolidine-containing compounds demonstrate that even single-atom changes in the α-carbon side chain can produce >300-fold differences in receptor affinity [1].
| Evidence Dimension | Molecular structure and hydrogen bond donor geometry |
|---|---|
| Target Compound Data | C7H14N2O, MW 142.20 g/mol; aminomethyl group at pyrrolidine 3-position via methylene linker |
| Comparator Or Baseline | 1-(3-aminopyrrolidin-1-yl)ethanone (CAS 833483-45-7), C6H12N2O, MW 128.17 g/mol; amino group directly attached to pyrrolidine 3-position [2] |
| Quantified Difference | Methylene spacer (additional -CH2-) increases molecular weight by 14.03 g/mol; alters hydrogen bond donor distance and conformational flexibility; class-level SAR indicates similar side-chain modifications in pyrrolidine-ethanone series produce up to 302-fold differences in target affinity [1] |
| Conditions | Structural comparison via molecular formula and functional group analysis; SAR context from in vitro radioligand binding assays at human muscarinic receptors for structurally related 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs [1] |
Why This Matters
The methylene spacer alters the compound's three-dimensional pharmacophore and synthetic reactivity, making it a distinct chemical entity that cannot be substituted with the amino analog in structure-sensitive applications such as lead optimization or fragment-based drug discovery.
- [1] Chen, Y.; Canal, C. E. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chem. Neurosci. 2020, 11, 960-968. DOI: 10.1021/acschemneuro.0c00008. View Source
- [2] PubChem. 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone. Compound Summary. CID 53256079. Accessed 2026-04-14. View Source
